molecular formula C22H24N4O3 B277568 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one

4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one

Cat. No. B277568
M. Wt: 392.5 g/mol
InChI Key: QQNHHWRZABQKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one, also known as MPZP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one involves its selective binding to dopamine D3 receptors, leading to the inhibition of dopamine signaling. This results in a decrease in the release of dopamine, which is a key neurotransmitter involved in various neurological processes. By selectively targeting dopamine D3 receptors, this compound has the potential to be used as a therapeutic agent for various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the activity of dopamine neurons in the brain, leading to a decrease in the release of dopamine. This can result in changes in behavior, mood, and cognition. This compound has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one in lab experiments include its high purity and selectivity for dopamine D3 receptors. This makes it a useful tool for studying the role of these receptors in various neurological disorders. However, the limitations of using this compound include its high cost and limited availability, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for the use of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one in scientific research. One potential direction is the development of new therapeutic agents that target dopamine D3 receptors for the treatment of various neurological disorders. Another direction is the use of this compound in combination with other drugs to enhance their therapeutic effects. Additionally, further studies are needed to understand the long-term effects of this compound on behavior and cognition.
Conclusion:
This compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. Its selective binding to dopamine D3 receptors makes it a useful tool for studying the role of these receptors in various neurological disorders. Further research is needed to fully understand the potential therapeutic applications of this compound and its long-term effects on behavior and cognition.

Synthesis Methods

The synthesis of 4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one involves the reaction of 2-methylphthalic anhydride with 1-(2-methoxyphenyl)piperazine in the presence of acetic anhydride and pyridine. The resulting compound is then treated with ethyl chloroformate to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for various research applications.

Scientific Research Applications

4-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-2-methylphthalazin-1(2H)-one has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to selectively block dopamine D3 receptors. This makes it a useful tool for studying the role of these receptors in various neurological disorders such as Parkinson's disease and schizophrenia.

properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

4-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-2-methylphthalazin-1-one

InChI

InChI=1S/C22H24N4O3/c1-24-22(28)17-8-4-3-7-16(17)18(23-24)15-21(27)26-13-11-25(12-14-26)19-9-5-6-10-20(19)29-2/h3-10H,11-15H2,1-2H3

InChI Key

QQNHHWRZABQKEK-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.